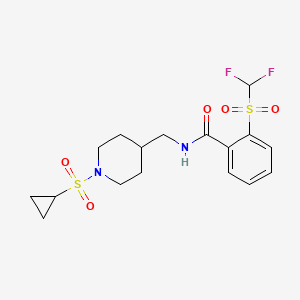

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

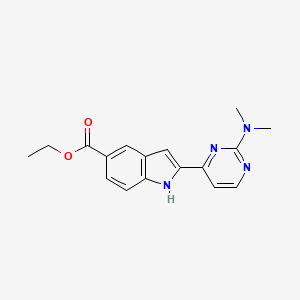

Übersicht

Beschreibung

The compound N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as inhibition of glycine transporter-1 , anti-acetylcholinesterase activity , selectivity for the 5-HT7 receptor , and cardiac electrophysiological activity .

Synthesis Analysis

The synthesis of related benzamide derivatives typically involves the formation of a core scaffold followed by the introduction of various substituents to enhance biological activity. For instance, the synthesis of GlyT-1 inhibitors involved optimizing the benzamide and central ring components . Similarly, the synthesis of anti-acetylcholinesterase agents included the introduction of bulky moieties and alkyl or phenyl groups to the benzamide nitrogen . These methods could potentially be applied to the synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide, with appropriate modifications to incorporate the cyclopropylsulfonyl and difluoromethylsulfonyl groups.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of a piperidine ring, as seen in the compound of interest, is a common feature in these molecules. The piperidine nitrogen's basicity is significant for activity, as demonstrated by the increased activity of N-benzoylpiperidine derivatives with a basic nitrogen atom . The specific substituents on the benzamide and piperidine rings can greatly influence the binding affinity and selectivity of the compound for its biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. For example, the propylsulfonyl group in the GlyT-1 inhibitors and the benzoylamino group in the anti-AChE agents are likely to influence the reactivity of these compounds. The introduction of sulfonyl groups, as in the compound of interest, can affect the electron distribution and reactivity of the molecule, potentially leading to interactions with biological targets or enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The introduction of sulfonyl groups can increase the polarity and potentially the solubility of the compound in aqueous environments. The steric bulk introduced by substituents can affect the compound's ability to cross biological membranes and reach its site of action. The specific physical and chemical properties of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide would need to be determined experimentally, but insights can be drawn from related compounds, such as the cardiac electrophysiological agents and the 5-HT7 receptor ligands , which have been optimized for their respective biological activities.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

A study focused on the synthesis and biological evaluation of N-substituted benzamide inhibitors targeting glycine transporter-1 (GlyT-1), highlighting the significance of sulfonamide and benzamide groups in drug design. This research sheds light on the rational design and optimization strategies for compounds with therapeutic potential, showcasing the importance of these chemical moieties in modulating biological activity (Cioffi et al., 2016).

Antimicrobial Activity

Another study explored the synthesis and evaluation of sulfonamide derivatives, emphasizing their antimicrobial activity. This work demonstrates the utility of such compounds in addressing bacterial and fungal pathogens, providing a framework for the development of new antimicrobial agents with potential applications in healthcare and agriculture (Ajani et al., 2013).

Selective Receptor Antagonism

Research on selective serotonin 4 (5-HT4) receptor agonists involving benzamide derivatives illustrates the compound's potential in gastrointestinal motility enhancement. This area of study indicates the compound's role in developing prokinetic agents, offering insights into the molecular design for selective receptor targeting (Sonda et al., 2004).

Electrophysiological Activity

The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides were explored, focusing on their potential as class III agents. This research highlights the compound's relevance in developing treatments for cardiac arrhythmias, offering a pathway for designing compounds with specific electrophysiological activities (Morgan et al., 1990).

Nanofiltration Membrane Development

A study on the synthesis of sulfonated polyamide nanofiltration membranes from mixed monomers, including BDSA and piperazine, showcases the application of similar compounds in water treatment technologies. This research underlines the importance of chemical design in creating efficient and antifouling nanofiltration membranes for environmental applications (Huang et al., 2017).

Eigenschaften

IUPAC Name |

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-(difluoromethylsulfonyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22F2N2O5S2/c18-17(19)27(23,24)15-4-2-1-3-14(15)16(22)20-11-12-7-9-21(10-8-12)28(25,26)13-5-6-13/h1-4,12-13,17H,5-11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEAALQMORBJQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22F2N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2521620.png)

![N-[[1-(5-Chloro-2-methylphenyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2521621.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzamide](/img/structure/B2521625.png)

![1-(furan-2-ylmethyl)-4-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2521627.png)

![tert-butyl 6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B2521628.png)

![ethyl 1-(4-chlorophenyl)-3-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2521630.png)

![N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide](/img/structure/B2521633.png)

![2-benzamido-N-(2-methylbenzo[d]thiazol-5-yl)oxazole-4-carboxamide](/img/structure/B2521640.png)